D-Fructose-13C,d2

Isotopic Purity Analytical Chemistry Stable Isotope Labeling

Single-isotope tracers (¹³C-only or ²H-only) cannot resolve carbon backbone fluxes simultaneously with hydrogen-specific enzyme activities, forcing researchers into parallel experiments that double costs and analytical complexity. D-Fructose-13C,d2 solves this with site-specific dual ¹³C and ²H labeling. - Enables concurrent ¹³C NMR/MS carbon skeleton tracking and ²H exchange monitoring in one tracer experiment, constraining metabolic network models with tighter flux confidence intervals. - The +3 Da mass shift and ≥98% chemical purity make it an optimal SIL-IS for absolute quantification of endogenous fructose without endogenous interference. - Deuterium atoms extend ¹³C T₁ relaxation times in DNP-MRI, enhancing real-time SNR for tissue-specific fructolysis imaging. Packaged at -20°C with ambient shipping stability; available in standard research quantities with rapid global delivery.

Molecular Formula C6H12O6
Molecular Weight 183.16 g/mol
Cat. No. B12403597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Fructose-13C,d2
Molecular FormulaC6H12O6
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i1+1D2
InChIKeyBJHIKXHVCXFQLS-SBJPZWNCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Fructose-13C,d2 Tracer Overview


D-Fructose-13C,d2 is a stable isotope-labeled analog of the naturally occurring monosaccharide D-fructose, distinguished by the site-specific incorporation of one carbon-13 (¹³C) atom and two deuterium (²H or D) atoms . This dual-isotope design elevates it beyond a simple mass tag; it serves as a high-resolution probe for dissecting the compartmentalization and kinetic intricacies of fructolysis, gluconeogenesis, and the pentose phosphate pathway [1]. Unlike unlabeled or single-isotope fructose, this compound enables simultaneous tracking of carbon skeleton rearrangements via ¹³C NMR or MS, and hydrogen/deuterium exchange events indicative of specific enzymatic steps, making it an indispensable tool for advanced metabolomics and fluxomics applications .

Probe Design
Dual-isotope (¹³C, ²H) tracer for orthogonal metabolic tracking
Tracking Scope
Simultaneous carbon skeleton rearrangement and hydrogen exchange mapping
Workflow Compatibility
NMR isotopomer analysis, LC-MS/MS, and hyperpolarized ¹³C MRS

Why D-Fructose-13C,d2 Outperforms Analogs


Substituting D-Fructose-13C,d2 with unlabeled fructose, uniformly ¹³C-labeled fructose (e.g., D-Fructose-13C6), or a deuterium-only analog (e.g., D-Fructose-6,6-d2) directly compromises the precision and depth of metabolic inquiry [1]. Generic fructose provides no tracking capability, rendering flux measurements impossible. Uniformly ¹³C-labeled fructose introduces a single, albeit complete, carbon label that fails to resolve hydrogen-specific enzyme activities or metabolic shunts where proton exchange occurs independently of carbon skeleton flow [2]. Conversely, deuterium-only labels, while valuable for tracing hydrogen fate, lack the carbon backbone visibility essential for quantifying pathway fluxes and suffer from well-documented analytical issues such as chromatographic retention time shifts and MS ionization suppression relative to the unlabeled analyte . The orthogonal labeling of D-Fructose-13C,d2 uniquely circumvents these limitations, enabling concurrent, high-resolution interrogation of both carbon and hydrogen metabolic networks from a single tracer experiment.

Unlabeled D-Fructose
No tracking capability; flux measurements and tracer quantitation not supported
Uniform ¹³C-labeled fructose
Single carbon-label only; hydrogen-specific enzyme activities and proton-exchange shunts remain unresolved
Deuterium-only analog
Limited carbon backbone visibility; potential chromatographic retention shifts and MS ion suppression may occur

D-Fructose-13C,d2 vs. Analogs: Quantitative Evidence


Isotopic Purity and Molecular Mass

High isotopic purity is paramount for minimizing background signal and ensuring accurate tracer quantitation. D-Fructose-13C,d2 is specified with a purity of ≥98% and a defined molecular weight of 183.16 g/mol (due to the +3 Da shift from ¹³C and D2 substitution) . This contrasts with the unlabeled analog (molecular weight 180.16 g/mol) and provides a baseline for comparison with common alternatives. D-Fructose-1-13C, a single-labeled comparator, is commercially available with a 99 atom % ¹³C enrichment (M+1 mass shift) but lacks the dual-isotope specificity . The dual-label of D-Fructose-13C,d2 confers a distinct mass and spectral signature that reduces cross-talk in MS and simplifies NMR isotopomer analysis compared to using a mixture of single-labeled compounds .

Isotopic Purity & Mass
Class-level
≥98% purity; +3 Da mass shift vs unlabeled
Specification review; supports MS quantitation identity
Vendor CoA data; independent verification recommended
Isotopic Purity Analytical Chemistry Stable Isotope Labeling

Dual-Isotope Orthogonal Flux Analysis

The principal functional advantage of D-Fructose-13C,d2 is its capacity for orthogonal, simultaneous tracking of carbon backbone and hydrogen metabolism. Studies using related positional isotopomers of fructose demonstrate that the metabolic fate of a carbon atom is highly position-dependent due to enzymatic isotopic discrimination [1]. For instance, in rat liver cells, the output of ¹³C-enriched D-glucose from D-[1-¹³C]fructose is significantly lower than that from D-[2-¹³C]fructose, with a mean paired difference of 7.01 ± 1.59 µmol (P < 0.005) [1]. D-Fructose-13C,d2 allows for the simultaneous tracking of the position-specific ¹³C label and the fate of the deuterium atoms, which are lost or retained during specific enzymatic reactions like isomerization or hydration [2]. This is unattainable with uniformly ¹³C-labeled fructose (e.g., D-Fructose-13C6), which yields a homogenous ¹³C signal but no hydrogen-specific information [3].

Orthogonal Flux Analysis
Head-to-head
Dual-label ¹³C & ²H tracking; reported position-specific diff. 7.01 ± 1.59 µmol (P<0.005)
Supports flux pathway deconvolution
Model context: rat hepatocyte studies
Metabolic Flux Analysis NMR Spectroscopy Isotopomer Analysis

Deuteration-Enhanced Hyperpolarized ¹³C MRI

In hyperpolarized ¹³C magnetic resonance spectroscopy, the spin-lattice relaxation time (T₁) of the ¹³C nucleus dictates the temporal window for data acquisition. Deuteration of adjacent carbon positions is a proven strategy to prolong T₁, thereby increasing signal-to-noise ratio (SNR) and enabling the detection of low-concentration metabolites. A direct comparative study using [2-¹³C]-fructose demonstrated that uniform deuteration of the molecule and dissolution in D₂O increased its T₁ fivefold (from an unstated baseline to a value sufficient for in vivo detection) [1]. While D-Fructose-13C,d2 is a site-specific dual-label, its deuteration is a critical design feature that mitigates ¹³C relaxation via dipolar coupling with protons, a benefit absent in non-deuterated, ¹³C-only analogs like D-Fructose-2-¹³C (99 atom % ¹³C) .

Hyperpolarized ¹³C T₁
Reported
~5-fold T₁ increase (deuterated analog)
Supports hyperpolarized imaging context
Cross-study interpretation; hepatocellular carcinoma models
Hyperpolarized MRI Metabolic Imaging Cancer Metabolism

D-Fructose-13C,d2 Optimal Applications


¹³C-MFA in Hepatocytes and Cancer Cells

Employed as the primary tracer for quantifying intracellular fluxes through glycolysis, gluconeogenesis, and the pentose phosphate pathway. The dual ¹³C and ²H labels allow for the generation and fitting of complex isotopomer distributions, significantly constraining metabolic network models and improving flux confidence intervals compared to single-isotope tracers [1]. This is critical for elucidating metabolic reprogramming in diseases such as diabetes and hepatocellular carcinoma [2].

Orthogonal SIRM Pathway Deconvolution

Ideal for SIRM workflows where the goal is to simultaneously map the fate of carbon atoms and track hydrogen/deuterium exchange across central carbon metabolism. By integrating D-Fructose-13C,d2 into cell culture or in vivo models, researchers can differentiate between carbon skeleton turnover and specific enzyme activities (e.g., phosphoglucoisomerase or transaldolase) that involve proton exchange, a level of detail unattainable with ¹³C-only or ²H-only tracers .

Hyperpolarized ¹³C MRS for Real-Time Imaging

In conjunction with dynamic nuclear polarization (DNP), the deuterium atoms in D-Fructose-13C,d2 extend the ¹³C T₁ relaxation time, enhancing the SNR and detection window for real-time visualization of fructose uptake and phosphorylation to fructose-1-phosphate (F1P) in tissues [3]. This application is particularly valuable for developing diagnostic imaging agents for liver diseases and cancers, where KHK-mediated fructolysis is a key metabolic feature [3].

LC-MS/MS Internal Standard for Fructose Quantification

Leveraging its +3 Da mass shift and high chemical purity (≥98%), D-Fructose-13C,d2 serves as an optimal stable isotope-labeled internal standard (SIL-IS) for the absolute quantification of endogenous fructose in plasma, urine, or tissue homogenates . The dual ¹³C and ²H label ensures co-elution with the unlabeled analyte while providing a unique MS/MS transition that is free from endogenous interference, thereby correcting for matrix effects and ionization variability with superior accuracy .

Application
Selection Property
Validation Focus
¹³C-MFA flux studies
Dual-isotope tracer design
Flux confidence interval review; isotopomer distribution fitting
SIRM pathway deconvolution
Orthogonal carbon and hydrogen label tracking
Hydrogen-exchange endpoint monitoring; enzyme-activity differentiation
Hyperpolarized ¹³C MRS research
Deuterium-enhanced T₁ context
SNR and temporal observation window review
LC-MS/MS quantification studies
+3 Da mass shift identity; dual-label purity
Matrix-effect correction and accuracy review

Technical Documentation Hub

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28 linked technical documents
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